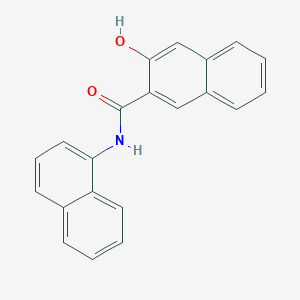

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

Descripción

The exact mass of the compound 3-Hydroxy-N-1-naphthyl-2-naphthamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37202. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZGJNPVHADCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051671 | |

| Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-68-3 | |

| Record name | 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37560 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-BO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide chemical properties

An In-depth Technical Guide to 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

Introduction: Unveiling a Core Chemical Intermediate

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, also known by trade names such as Naphthol AS-BO, is a complex organic compound belonging to the naphthalene-based carboxamide class.[1] Its rigid, planar aromatic structure is fundamental to its utility, facilitating significant π-π stacking interactions and intramolecular hydrogen bonding.[1] While not a household name, this molecule is a cornerstone intermediate in several industrial chemical processes, most notably in the synthesis of high-performance azo dyes and pigments.[1][2] Its chemical architecture, featuring hydroxyl and amide functional groups, allows it to act as a potent coupling component, forming strong, stable bonds that result in vibrant and durable colors.[2] This guide offers a comprehensive exploration of its chemical and physical properties, synthesis, applications, and potential for future research, tailored for professionals in chemical research and development.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all further research. The following identifiers and structural details define 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

-

IUPAC Name : 3-hydroxy-N-(1-naphthalenyl)naphthalene-2-carboxamide[]

-

CAS Number : 132-68-3[1]

-

Synonyms : Naphthol AS-BO, Azoic Coupling Component 4, 2-Hydroxy-3-naphthoic acid 1-naphthylamide, C.I. 37560[][5]

The molecule's structure is characterized by a 3-hydroxynaphthalene-2-carboxamide core with a naphthalene ring attached to the amide nitrogen. This large, aromatic system is key to its physical properties and applications.

Physicochemical Properties

The functional utility of a chemical compound in industrial and laboratory settings is dictated by its physical properties. These characteristics determine its behavior under various processing conditions, its solubility in different media, and its overall stability.

| Property | Value | Source(s) |

| Molecular Weight | 313.35 g/mol | [1] |

| Appearance | White to light gray or light orange powder/crystals | [5][6] |

| Melting Point | 222 - 223 °C (some sources suggest 243-244 °C) | [2][5] |

| Boiling Point | 479.3 °C at 760 mmHg (Predicted) | [2][] |

| Density | 1.333 g/cm³ (Predicted) | [2][] |

| Solubility | Insoluble in water and sodium carbonate solution; Soluble in xylene. | [4][5] |

| pKa | 8.73 ± 0.40 (Predicted) | [5] |

| Flash Point | 243.6 °C | [2] |

| Refractive Index | 1.778 | [2] |

Commentary on Properties: The high melting and boiling points are indicative of a stable molecule with strong intermolecular forces, a direct result of its large, planar structure and capacity for hydrogen bonding.[1][2] This thermal stability is highly advantageous for applications like dyeing, which often involve elevated temperatures.[2] Its insolubility in water is typical for large aromatic hydrocarbons, necessitating the use of organic solvents like xylene for processing.[5]

Synthesis and Characterization

As a crucial intermediate, understanding the synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is vital for its production and application. The primary route involves the condensation of 3-hydroxy-2-naphthoic acid with 1-naphthylamine.

General Synthesis Protocol

The formation of the amide bond is the key transformation in this synthesis. A common and efficient laboratory-scale method involves the use of a coupling agent or an initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. The following protocol outlines a plausible and robust synthetic pathway.

Step 1: Activation of Carboxylic Acid

-

3-hydroxy-2-naphthoic acid is dissolved in a dry, inert solvent (e.g., toluene or chlorobenzene).

-

A stoichiometric amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), is added slowly at room temperature.[7] This reaction converts the carboxylic acid into the more reactive 3-hydroxy-2-naphthoyl chloride.

-

The reaction mixture is typically heated gently (e.g., to 50-60 °C) to drive the reaction to completion. The endpoint is often indicated by the cessation of gas evolution (HCl or SO₂).

Step 2: Amide Bond Formation (Schotten-Baumann Conditions)

-

In a separate vessel, 1-naphthylamine is dissolved in a suitable solvent, often with a weak base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl byproduct generated during the reaction.

-

The solution of 3-hydroxy-2-naphthoyl chloride from Step 1 is added dropwise to the 1-naphthylamine solution, typically at a reduced temperature (0-10 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Step 3: Isolation and Purification

-

The reaction mixture is quenched by pouring it into water or a dilute acidic solution to precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts and base, and then dried.

-

Purification is typically achieved by recrystallization from a suitable high-boiling solvent, such as xylene or dimethylformamide (DMF), to yield the final product with high purity (≥98.0%).[2]

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

Industrial and Research Applications

The unique structure of this compound makes it highly valuable in specific industrial domains.

Azoic Dyes and Pigments

The primary application of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is as a coupling component in the synthesis of azo dyes.[1] In this process, a diazonium salt (the diazo component) reacts with the Naphthol AS-BO (the coupling component) to form a highly conjugated azo compound.

-

Mechanism of Action : The hydroxyl (-OH) and amide (-NH-) groups on the molecule are crucial for its effectiveness.[2] They act as activating groups, facilitating the electrophilic substitution reaction with the diazonium salt. The resulting dye molecule forms strong interactions with fibers like cotton, viscose, silk, and polyamide, leading to excellent color fastness and vibrant hues.[1][2][5]

-

Versatility : It is a key building block for producing a range of colors, and its high affinity for cotton makes it particularly important in the textile industry.[5]

Organic Intermediate

Beyond its direct use in dyeing, the compound serves as a versatile chemical intermediate.[2] Its robust naphthalene framework provides a stable foundation for constructing more complex molecules, including advanced pigments and specialty organic materials with tailored properties.[2]

Biological and Pharmacological Context

While 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is primarily an industrial chemical, research into structurally related compounds reveals potential for biological activity. Studies on various N-substituted 3-hydroxynaphthalene-2-carboxanilides have demonstrated promising antibacterial and antimycobacterial effects.[7]

For instance, certain N-alkoxyphenyl derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis.[8][9] One study found that compounds like 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide exhibited antibacterial activity four times higher than the standard antibiotic ampicillin against MRSA strains.[8] Furthermore, related halogenated 1-hydroxynaphthalene-2-carboxanilides have also been investigated for their antibacterial, antimycobacterial, and anticancer effects.[10]

These findings suggest that the 3-hydroxynaphthalene-2-carboxamide scaffold is a promising pharmacophore. While the specific biological profile of Naphthol AS-BO itself is not extensively documented in a pharmacological context, the activity of its analogs provides a strong rationale for its inclusion in screening libraries for drug discovery, particularly in the development of new antimicrobial agents.

Safety and Handling

Given its use in industrial settings, proper handling and storage are paramount. While a specific, comprehensive safety data sheet (SDS) for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide should always be consulted, data from closely related Naphthol AS compounds provide a useful hazard profile.

-

Potential Hazards : Related compounds are often classified as causing skin and serious eye irritation. Some may be harmful if swallowed or toxic in contact with skin and may cause respiratory irritation or an allergic skin reaction.[11]

-

Recommended Handling : Standard laboratory and industrial hygiene practices should be followed. This includes using the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Storage : The compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials.[2][6]

References

- Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. (n.d.). Google Cloud.

-

C.I. 37505 | C17H13NO2 | CID 66719. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide. (n.d.). EAST CHEMSOURCES LIMITED. Retrieved January 24, 2026, from [Link]

-

Gonec, T., & Jampilek, J. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum. Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide. (2024, April 9). ChemBK. Retrieved January 24, 2026, from [Link]

-

Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Retrieved January 24, 2026, from [Link]

-

Kos, J., et al. (2015, May 27). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: 1-Naphthol. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Kos, J., et al. (2015, October 16). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide. (n.d.). Nanjing Deweiqi Chemical Technology Co., Ltd.. Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3. (n.d.). King Scientific. Retrieved January 24, 2026, from [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2010, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3 [chemicalbook.com]

- 6. 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, CasNo.132-68-3 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 7. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides [mdpi.com]

- 8. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sciforum : Event management platform [sciforum.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide (Naphthol AS-BO)

CAS Number: 132-68-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide (CAS 132-68-3), a naphthalenecarboxamide derivative commonly known in the industry as Naphthol AS-BO. While historically significant as a key intermediate in the synthesis of azo dyes and pigments, the unique structural features of this molecule, including its extended aromatic system and hydrogen bonding capabilities, warrant a closer examination of its broader chemical and potential biological properties. This document delves into its physicochemical characteristics, synthesis, analytical characterization, and known applications. Furthermore, it explores the potential for this compound and its structural class in the realm of medicinal chemistry, drawing upon the known biological activities of related naphthalenecarboxamides. This guide is intended to be a foundational resource for researchers interested in the synthesis, analysis, and potential new applications of this versatile chemical scaffold.

Introduction and Chemical Identity

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is a complex organic molecule characterized by a naphthalene-2-carboxamide core. The amide nitrogen is substituted with a naphthalen-1-yl group, and a hydroxyl group is present at the 3-position of the naphthalene ring of the carboxamide. This compound belongs to the larger class of "Naphthol AS" dyes, which are widely used as coupling components in the formation of azo dyes. The planar and aromatic nature of the molecule facilitates strong π-π stacking interactions, a key feature in its application in pigments and dyes.

The presence of a hydroxyl group and an amide linker introduces the potential for hydrogen bonding, which can influence its self-assembly, solubility, and interactions with biological macromolecules. While its primary application has been in the coloration of textiles, particularly cotton, the rich chemistry of the naphthalenecarboxamide scaffold has drawn interest in medicinal chemistry for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is provided in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅NO₂ | [1] |

| Molecular Weight | 313.35 g/mol | [1] |

| Appearance | White to light gray or light orange powder/crystal | [2] |

| Melting Point | 222-223 °C | [1][2] |

| Boiling Point (Predicted) | 479.3 ± 28.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.73 ± 0.40 | [2] |

| Solubility | Insoluble in water and sodium carbonate solution; Soluble in xylene.[2][3] | |

| InChI Key | QGZGJNPVHADCFM-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is typically achieved through the condensation of 3-hydroxy-2-naphthoic acid with 1-naphthylamine. This reaction is a standard amidation process, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

General Synthetic Workflow

The overall synthetic strategy involves two main steps: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by the amine.

Caption: General synthetic workflow for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on common amidation reactions and should be optimized for specific laboratory conditions.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

1-naphthylamine

-

Anhydrous solvent (e.g., Toluene, Xylene)

-

Base (e.g., Pyridine, Triethylamine)

-

Sodium bicarbonate solution (5%)

-

Recrystallization solvent (e.g., Toluene-isopropanol mixture)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid in an excess of thionyl chloride or in an anhydrous solvent like toluene with a stoichiometric amount of phosphorus trichloride.

-

Gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure. If a solvent was used, proceed to the next step.

-

Amidation: Dissolve the crude 3-hydroxy-2-naphthoyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve 1-naphthylamine and a base (e.g., pyridine) in the same anhydrous solvent.

-

Slowly add the acid chloride solution to the amine solution at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: Quench the reaction with water or a dilute acid.

-

Separate the organic layer, wash with 5% sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a toluene-isopropanol mixture, to yield the final product as a crystalline solid.

Purification and Quality Control Workflow

A rigorous purification and quality control process is essential to ensure the purity of the final compound for research applications.

Sources

An In-Depth Technical Guide to the Synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide (Naphthol AS-BO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, commonly known in the dye industry as Naphthol AS-BO, is a key organic intermediate. Its molecular structure, featuring extended aromatic systems, makes it an excellent coupling component in the synthesis of high-performance azo dyes and pigments.[1][2] These dyes are valued for their vibrant colors and good fastness properties, finding extensive application in the dyeing of cotton, viscose, silk, and polyamide fibers.[1][3] Beyond its role in the coloration industry, the naphthamide scaffold is of growing interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[4]

This technical guide provides a comprehensive overview of the synthetic pathways to 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, offering insights into the reaction mechanisms, detailed experimental protocols, and thorough characterization of the final product.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅NO₂ | [3] |

| Molecular Weight | 313.35 g/mol | [3] |

| Appearance | Cream-colored to light beige/yellow powder | [1][3] |

| Melting Point | 222-223 °C or 243-244 °C | [1][5] |

| Solubility | Insoluble in water; soluble in xylene | [1] |

Note on Melting Point: There is a noted discrepancy in the reported melting points in the literature. This could be attributed to different polymorphic forms of the compound or the presence of impurities. Careful purification and characterization are therefore essential.

Synthesis Pathways

The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is primarily achieved through the formation of an amide bond between 3-hydroxy-2-naphthoic acid and 1-naphthylamine. Two principal routes are commonly employed: direct thermal condensation and a two-step acid chloride-mediated synthesis.

Pathway 1: Direct Thermal Condensation

This method involves the direct reaction of 3-hydroxy-2-naphthoic acid with 1-naphthylamine at elevated temperatures, typically in a high-boiling point solvent. The reaction proceeds via a dehydration mechanism.

Figure 1: Direct thermal condensation pathway.

Causality Behind Experimental Choices:

-

High Temperature: The direct amidation of a carboxylic acid with an amine is a thermodynamically controlled equilibrium process. High temperatures are necessary to drive the reaction forward by removing the water byproduct.

-

High-Boiling Solvent: Solvents like o-xylene or o-chlorotoluene are chosen for their ability to reach the required reaction temperatures (typically 140-160 °C).[6] They also serve to dissolve the reactants and facilitate a homogeneous reaction mixture.

-

Catalyst (Optional): While not always necessary, a catalyst such as a phosphorus(III) compound can be employed to accelerate the reaction rate, particularly at lower temperatures.[6]

Advantages:

-

One-step process: This pathway is operationally simpler than the acid chloride route.

-

Avoids hazardous reagents: It does not require the use of thionyl chloride or other chlorinating agents.

Disadvantages:

-

High temperatures: The required high temperatures can lead to side reactions and the formation of impurities.[6]

-

Equilibrium control: The reaction is reversible, and efficient removal of water is crucial for achieving high yields.

Pathway 2: Acid Chloride-Mediated Synthesis

This two-step approach involves the initial conversion of 3-hydroxy-2-naphthoic acid to its more reactive acid chloride derivative, 3-hydroxy-2-naphthoyl chloride. This intermediate is then reacted with 1-naphthylamine to form the desired amide.

Figure 2: Acid chloride-mediated synthesis pathway.

Causality Behind Experimental Choices:

-

Acid Chloride Formation: Carboxylic acids are not sufficiently electrophilic to react readily with amines at room temperature. Conversion to the highly electrophilic acid chloride dramatically increases the reactivity of the carbonyl carbon. Thionyl chloride is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Base in Amidation Step: The reaction of the acid chloride with the amine generates hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is added to neutralize the HCl, preventing the protonation of the amine reactant and driving the reaction to completion.

Advantages:

-

Higher reactivity: The reaction proceeds under milder conditions (often at or below room temperature) and is generally faster than direct condensation.

-

Higher yields: This route typically provides higher yields of the desired product with fewer side reactions.

Disadvantages:

-

Two-step process: It is a longer procedure with an additional isolation step for the intermediate (though it can sometimes be generated and used in situ).

-

Hazardous reagents: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted and optimized based on laboratory conditions and scale.

Protocol for Pathway 2: Acid Chloride-Mediated Synthesis

Step 1: Synthesis of 3-Hydroxy-2-naphthoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-hydroxy-2-naphthoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently heat the mixture to reflux (around 80 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting solid is 3-hydroxy-2-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

-

Dissolve 1-naphthylamine (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve the 3-hydroxy-2-naphthoyl chloride (1 equivalent) from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent. Based on its solubility profile, a high-boiling aromatic solvent like xylene or a mixture of solvents could be effective.[1] For similar compounds like β-naphthol, recrystallization from aliphatic or alicyclic hydrocarbons, sometimes with the addition of a co-solvent like an alcohol or ether, has been reported.[7][8]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | O-H stretch | Phenolic -OH |

| ~3300 | N-H stretch | Secondary Amide |

| 3100-3000 | C-H stretch | Aromatic |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| 1600-1450 | C=C stretch | Aromatic |

Interpretation: The presence of a broad peak around 3400 cm⁻¹ is indicative of the hydroxyl group. A sharp peak around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide. The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (Amide I band), and the peak around 1540 cm⁻¹ is the Amide II band.[9] Aromatic C-H and C=C stretching vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

¹H NMR: The spectrum will be complex due to the presence of two naphthalene ring systems.

-

Aromatic Region (δ 7.0-9.0 ppm): A series of multiplets corresponding to the protons on the two naphthalene rings.

-

Amide Proton (N-H): A singlet, typically downfield (δ > 9.0 ppm), which may be broad.

-

Hydroxyl Proton (O-H): A singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Carbon attached to -OH: A signal around δ 150-160 ppm.

A detailed assignment of all peaks would require 2D NMR experiments such as COSY, HSQC, and HMBC.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): For C₂₁H₁₅NO₂, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 313.1103. The nominal mass in low-resolution MS would be 313.

Safety and Handling

-

3-Hydroxy-2-naphthoic acid: May cause skin and eye irritation.[6][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Naphthylamine: This compound is toxic and a suspected carcinogen.[13] All handling should be done in a well-ventilated fume hood with appropriate PPE.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Must be handled in a fume hood with extreme care.

-

Solvents: The organic solvents used are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide can be effectively achieved through either direct thermal condensation or, more efficiently, via an acid chloride intermediate. The choice of synthetic route will depend on the desired scale, purity requirements, and available equipment. Careful control of reaction conditions and thorough purification are crucial for obtaining a high-quality product. The characterization techniques outlined in this guide provide a robust framework for verifying the structure and purity of the synthesized compound, ensuring its suitability for downstream applications in the dye and potentially pharmaceutical industries.

References

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC. (2022, November 29). Retrieved from [Link]

-

Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - NIH. (2023, May 18). Retrieved from [Link]

- DE2527374C2 - Process for the purification of β-naphthol - Google Patents.

-

3-Hydroxy-2-naphthoic acid - Wikipedia. Retrieved from [Link]

-

3-Hydroxy-N-1-naphthyl-2-naphthamide - SpectraBase. Retrieved from [Link]

-

(PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics - ResearchGate. Retrieved from [Link]

-

Purifying Naphthalene Using Recrystallization | UKEssays.com. (2019, September 23). Retrieved from [Link]

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA | Ukrainian Chemistry Journal. (2023, April 28). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Retrieved from [Link]

-

1 H and 13 C NMR assignments for compounds 1, 2 and 3 - ResearchGate. Retrieved from [Link]

- CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents.

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Retrieved from [Link]

- US4021495A - Purification of β-naphthol - Google Patents.

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

-

Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. Retrieved from [Link]

-

Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed. (2025, January 28). Retrieved from [Link]

-

Purification of commercial 1-naphthol - Texium. (2016, December 27). Retrieved from [Link]

-

Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor - PMC - NIH. (2017, November 4). Retrieved from [Link]

-

3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem - NIH. Retrieved from [Link]

-

3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide - ChemBK. (2024, April 9). Retrieved from [Link]

-

1-Naphthylamine - SAFETY DATA SHEET - PENTA. (2024, April 30). Retrieved from [Link]

Sources

- 1. 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | 132-68-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. ucj.org.ua [ucj.org.ua]

- 7. DE2527374C2 - Process for the purification of β-naphthol - Google Patents [patents.google.com]

- 8. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ukessays.com [ukessays.com]

- 13. US3848001A - Purification of beta-naphthol by extractive crystallization - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide (Naphthol AS-BO)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide, a key intermediate in the manufacturing of azo dyes and pigments, commonly known as Naphthol AS-BO. This document delves into the core starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers and professionals in drug development and chemical synthesis with the knowledge to make informed decisions in the laboratory and during process scale-up. We will explore two primary synthetic strategies: a direct condensation method and a two-step approach via an acid chloride intermediate, providing a comparative analysis to guide the selection of the most appropriate route based on specific laboratory or industrial requirements.

Introduction: The Significance of 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide

3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide (CAS No. 132-68-3), also known by its commercial name Naphthol AS-BO, is a crucial arylamide of 3-hydroxy-2-naphthoic acid.[1][2] Its molecular structure, featuring extensive aromatic systems, makes it an excellent coupling component for diazonium salts, leading to the formation of highly colored and stable azo compounds.[3] These resulting azo dyes are widely utilized in the textile industry for dyeing cotton and other cellulosic fibers, prized for their vibrant shades and good fastness properties.[4] Beyond its role in dye chemistry, the structural motif of N-aryl-2-hydroxy-3-naphthamide is of interest in medicinal chemistry and material science.

The synthesis of this compound fundamentally involves the formation of an amide bond between 3-hydroxy-2-naphthoic acid and 1-naphthylamine. The choice of synthetic route and reaction conditions can significantly impact the yield, purity, and scalability of the process. This guide will provide a detailed examination of the prevalent synthetic methodologies.

Core Starting Materials

The primary building blocks for the synthesis of 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide are:

-

3-Hydroxy-2-naphthoic acid (BON acid): This precursor is typically synthesized from 2-naphthol via the Kolbe-Schmitt reaction, which involves the carboxylation of the sodium salt of 2-naphthol with carbon dioxide under pressure and elevated temperature.[1][5]

-

1-Naphthylamine: A primary aromatic amine derived from naphthalene.

Key reagents and solvents involved in the synthesis include:

-

Condensing Agents/Catalysts: Phosphorus trichloride (PCl₃), Thionyl chloride (SOCl₂)

-

Solvents: High-boiling aromatic hydrocarbons such as xylene or toluene are commonly employed.[6][7]

A thorough understanding of the properties and handling requirements of these materials is paramount for a safe and successful synthesis.

Synthetic Pathways and Mechanisms

Two principal routes are commonly employed for the synthesis of 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide.

Direct Condensation Catalyzed by Phosphorus (III) Compounds

This method involves the direct reaction of 3-hydroxy-2-naphthoic acid and 1-naphthylamine in a high-boiling solvent, catalyzed by a phosphorus(III) compound such as phosphorus trichloride (PCl₃).[6]

Mechanism:

The reaction proceeds through the in-situ formation of a more reactive acylating agent. The phosphorus trichloride reacts with the carboxylic acid to form a mixed anhydride or an acyl phosphite intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the amino group of 1-naphthylamine to form the amide bond. The driving force for the reaction is the formation of the stable amide and phosphorous acid as a byproduct. The continuous removal of water formed during the reaction, often by azeotropic distillation with the solvent, shifts the equilibrium towards the product.[6]

Two-Step Synthesis via Acyl Chloride Intermediate

This approach involves the initial conversion of 3-hydroxy-2-naphthoic acid to its more reactive acyl chloride derivative, 3-hydroxy-2-naphthoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).[7] The isolated or in-situ generated acyl chloride is then reacted with 1-naphthylamine to yield the final product.

Mechanism:

-

Step 1: Formation of 3-hydroxy-2-naphthoyl chloride: Thionyl chloride reacts with 3-hydroxy-2-naphthoic acid to form the corresponding acyl chloride. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

-

Step 2: Amidation: The highly reactive 3-hydroxy-2-naphthoyl chloride readily undergoes nucleophilic attack by the amino group of 1-naphthylamine. This reaction is typically fast and proceeds to high conversion. An acid scavenger, such as a tertiary amine or an inorganic base, may be used to neutralize the HCl formed during the reaction.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory.

Protocol for Direct Condensation

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, charge 3-hydroxy-2-naphthoic acid and 1-naphthylamine in equimolar amounts.

-

Solvent Addition: Add a suitable high-boiling solvent, such as xylene or o-chlorotoluene, to the flask.[6] The volume should be sufficient to allow for efficient stirring and azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of phosphorus trichloride (PCl₃) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration and wash it with a suitable solvent (e.g., methanol) to remove unreacted starting materials and byproducts.[7] Further purification can be achieved by recrystallization from a high-boiling solvent like xylene or by washing with boiling water.[7]

Protocol for Two-Step Synthesis via Acyl Chloride

-

Formation of 3-hydroxy-2-naphthoyl chloride: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 3-hydroxy-2-naphthoic acid in an inert solvent like toluene.[7] Add thionyl chloride (SOCl₂), often with a catalytic amount of DMF. Heat the mixture gently to initiate the reaction, which is evidenced by the evolution of SO₂ and HCl gases. Continue heating until the gas evolution ceases and a clear solution is obtained.

-

Amidation: In a separate flask, dissolve 1-naphthylamine in a suitable solvent. Cool the solution in an ice bath. Slowly add the solution of 3-hydroxy-2-naphthoyl chloride to the 1-naphthylamine solution while maintaining a low temperature.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature. The product will precipitate. Collect the solid by filtration, wash it with a solvent to remove impurities, and dry it. Recrystallization may be performed for higher purity.

Comparison of Synthetic Routes

| Feature | Direct Condensation | Two-Step Synthesis via Acyl Chloride |

| Number of Steps | One-pot reaction | Two distinct steps |

| Reagents | 3-hydroxy-2-naphthoic acid, 1-naphthylamine, PCl₃ | 3-hydroxy-2-naphthoic acid, SOCl₂, 1-naphthylamine |

| Reaction Conditions | High temperature (refluxing xylene) | Milder conditions for amidation step |

| Advantages | Simpler procedure, fewer unit operations | Generally higher yields and purity due to the reactive intermediate |

| Disadvantages | Potential for side reactions at high temperatures, may require more rigorous purification.[6] | Handling of corrosive and moisture-sensitive thionyl chloride and acyl chloride intermediate. |

| Scalability | Suitable for large-scale production | Readily scalable, with careful control of reaction parameters |

Analytical Characterization

The identity and purity of the synthesized 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide can be confirmed using a variety of analytical techniques:

-

Melting Point: The reported melting point is in the range of 222-223 °C.[2][8]

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the O-H stretch of the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[7]

Conclusion

The synthesis of 3-hydroxy-N-(naphthalen-1-yl)naphthalene-2-carboxamide is a well-established process with multiple viable routes. The choice between direct condensation and the two-step acyl chloride method will depend on the specific requirements of the synthesis, including the desired scale, purity, and available equipment. For high-purity applications, the two-step method via the acyl chloride intermediate is often preferred, despite the need for careful handling of reactive intermediates. Conversely, the direct condensation method offers a more streamlined, one-pot approach that can be advantageous for certain industrial applications. A thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction parameters are crucial for achieving high yields and purity of this important dye intermediate.

References

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. NAPHTHOL ASBO | Shiva Chem International | Manufacturer & Exporter Of Naphthols Dyes [shivacheminternational.com]

- 3. innospk.com [innospk.com]

- 4. Naphthols – Uses, Applications & Industrial Importance | [vipulorganics.com]

- 5. guidechem.com [guidechem.com]

- 6. ucj.org.ua [ucj.org.ua]

- 7. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide (Naphthol AS-BO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, widely known in the industry as Naphthol AS-BO, is a complex organic molecule with the chemical formula C₂₁H₁₅NO₂.[1] This compound belongs to the family of Naphthol AS dyes, which are key precursors in the synthesis of azoic dyes.[2] While its primary application lies in the coloration of textiles, plastics, and paints, its rich chemical structure, characterized by multiple aromatic rings and functional groups, makes it a subject of interest for broader chemical research.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and methods for its structural elucidation, tailored for a scientific audience. Although some related N-aryl-3-hydroxynaphthalene-2-carboxamides have been investigated for potential biological activities, such as antibacterial and antimycobacterial effects, the primary focus for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide remains in materials science, particularly as a coupling component for azo dyes.[3]

Physicochemical Properties

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is typically a cream-colored to light beige crystalline powder.[4][5] Its large, planar aromatic structure contributes to a high melting point and low solubility in water. The presence of both a hydroxyl (-OH) group and an amide (-NH-C=O) linkage allows for significant hydrogen bonding, influencing its solid-state properties and interactions with other molecules. It is soluble in organic solvents like xylene and dissolves in alkaline solutions, such as sodium hydroxide, to form a yellow-colored solution.[4][5]

| Property | Value | Source(s) |

| CAS Number | 132-68-3 | [1] |

| Molecular Formula | C₂₁H₁₅NO₂ | [1] |

| Molecular Weight | 313.35 g/mol | [1] |

| Appearance | Cream-colored to light beige powder | [4][5] |

| Melting Point | 222-223 °C | [4] |

| Solubility | Insoluble in water; Soluble in xylene and aqueous alkali | [4][5] |

| Purity (typical) | ≥ 98% |

Molecular Structure and Synthesis

The molecular structure of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide features a 3-hydroxy-2-naphthoic acid moiety connected to a 1-naphthylamine group via an amide bond. This structure provides a rigid and planar backbone, which is a key characteristic for its use in pigments and dyes.

The synthesis of this compound is generally achieved through the condensation reaction between 3-hydroxy-2-naphthoic acid and 1-naphthylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Caption: General analytical workflow for the characterization of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The expected characteristic absorption bands for 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide would include:

-

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretching: A sharp to medium band around 3300 cm⁻¹ from the amide N-H bond.

-

C=O stretching (Amide I): A strong absorption band typically in the range of 1680-1630 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-N stretching and N-H bending (Amide II): A band in the vicinity of 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex, with multiple signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the two different naphthalene ring systems would exhibit complex splitting patterns (doublets, triplets, and multiplets). The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, and the hydroxyl proton (O-H) would also be a singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show 21 distinct carbon signals. The carbonyl carbon of the amide would be found in the downfield region (around 160-170 ppm). The remaining signals would be in the aromatic region (approximately 110-150 ppm), corresponding to the carbons of the two naphthalene rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 313. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 3-hydroxy-2-naphthoyl cation and the 1-naphthylamine radical cation or related fragments.

Applications

The primary and well-established application of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is as a coupling component in the synthesis of azo dyes. In this process, a diazonium salt (the diazo component) is reacted with the Naphthol AS-BO (the coupling component) directly on a textile fiber, such as cotton, to form an insoluble, brightly colored azo pigment. [4][6]This in-situ synthesis results in dyes with good fastness properties. The specific shade of the resulting dye depends on the diazonium salt used. This compound is also utilized as an intermediate in the manufacturing of organic pigments for paints and plastics. [4][6]

Conclusion

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is a scientifically significant molecule, primarily due to its role as a precursor in the synthesis of high-performance azoic dyes and pigments. Its synthesis, based on fundamental principles of organic chemistry, and its characterization, through a suite of analytical techniques, provide a valuable case study for researchers and professionals in chemical synthesis and materials science. While its direct application in drug development has not been established, the chemistry of N-aryl naphthamides continues to be an area of academic and industrial research.

References

-

EAST CHEMSOURCES LIMITED. 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide. Available from: [Link]

-

Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9786. Available from: [Link]

-

ChemBK. 3-Hydroxy-N-Naphthalen-1-Ylnaphthalene-2-Carboxamide. Available from: [Link]

-

Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. (2024). Available from: [Link]

-

PubChem. C.I. 37505 | C17H13NO2 | CID 66719. National Center for Biotechnology Information. Available from: [Link]

-

Shiva Chem International. NAPHTHOL ASBO. Available from: [Link]

-

NIST. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

CUTM Courseware. Naphthol. Available from: [Link]

-

Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Available from: [Link]

-

Wikipedia. 3-Hydroxy-2-naphthoic acid. Available from: [Link]

- Google Patents. Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. US5756757A.

Sources

- 1. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents | MDPI [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

Spectroscopic Profile of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide: A Technical Guide

Introduction

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, also known as Naphthol AS-BO, is an organic compound with the chemical formula C₂₁H₁₅NO₂.[] With a molecular weight of 313.36 g/mol , this aromatic amide is a notable member of the Naphthol AS series of compounds, which are widely utilized as coupling components in the synthesis of azo dyes.[] The intricate arrangement of its naphthalene rings and the presence of key functional groups—a hydroxyl (-OH) and an amide (-CONH-)—give rise to a unique and complex spectroscopic signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The structural elucidation and purity assessment of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide are critically dependent on a multi-faceted spectroscopic approach. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.

Molecular Structure

The structural formula of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is presented below. The unique spatial arrangement of the two naphthalene moieties linked by a carboxamide bridge, along with the hydroxyl group, dictates its chemical and physical properties, as well as its spectroscopic behavior.

Caption: Molecular structure of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) due to the numerous non-equivalent protons on the two naphthalene rings. Additionally, distinct signals for the amide proton (-NH) and the hydroxyl proton (-OH) are anticipated.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Data unavailable] | - | - | Aromatic Protons |

| [Data unavailable] | Singlet | 1H | Amide (-NH) |

| [Data unavailable] | Singlet | 1H | Hydroxyl (-OH) |

Note: Actual chemical shift values are not available in the provided search results. The table represents the expected signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a number of distinct signals corresponding to the 21 carbon atoms in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| [Data unavailable] | Aromatic Carbons |

| [Data unavailable] | Carbonyl Carbon (-C=O) |

| [Data unavailable] | Carbon attached to -OH |

Note: Actual chemical shift values are not available in the provided search results. The table represents the expected signals.

Interpretation of NMR Spectra

The aromatic region of the ¹H NMR spectrum would require detailed analysis of coupling patterns (e.g., doublets, triplets, and multiplets) to assign specific protons to their positions on the naphthalene rings. The amide proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The hydroxyl proton is also typically a singlet and may exchange with deuterium in the presence of D₂O, causing its signal to disappear, which can be a useful diagnostic tool.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift (typically δ 160-180 ppm). The carbon atom attached to the hydroxyl group will also be shifted downfield compared to other aromatic carbons. The remaining aromatic carbons will produce a cluster of signals in the δ 110-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is finely ground with dry potassium bromide (KBr) powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to yield the IR spectrum of the compound.

-

IR Spectral Data

The IR spectrum of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide will show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H Stretch (hydroxyl group) |

| 3300-3100 | Medium | N-H Stretch (amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1680-1640 | Strong | C=O Stretch (Amide I band) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1570-1515 | Medium | N-H Bending (Amide II band) |

Note: The wavenumber ranges are typical for the assigned functional groups and are based on general spectroscopic principles, as specific data for this compound was not found.

Interpretation of IR Spectrum

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amide is expected to appear in the 3300-3100 cm⁻¹ range. A strong, sharp peak around 1680-1640 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band). The Amide II band, resulting from N-H bending and C-N stretching, is typically observed around 1570-1515 cm⁻¹. The aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the aromatic C=C bending vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization:

-

A dilute solution of the compound is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Mass Spectral Data

The mass spectrum of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide will provide the molecular weight and fragmentation information.

| m/z | Interpretation |

| 314.12 | [M+H]⁺ (protonated molecular ion) |

| 313.11 | [M]⁺ (molecular ion) |

| [Data unavailable] | Fragment ions |

Note: The m/z value for the protonated molecular ion is calculated based on the molecular formula. Specific fragmentation data was not found.

Interpretation of Mass Spectrum

The most critical piece of information from the mass spectrum is the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound to be 313.36 g/mol .[] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond. For this molecule, fragmentation could lead to the formation of ions corresponding to the 3-hydroxynaphthalene-2-carbonyl moiety and the 1-aminonaphthalene moiety.

Caption: Experimental workflow for the spectroscopic analysis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide.

Conclusion

The comprehensive spectroscopic analysis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and characterization. While specific experimental data was not available in the initial search, this guide outlines the expected spectral features and the established methodologies for their acquisition and interpretation. The synergistic application of these analytical methods is indispensable for ensuring the identity, purity, and structural integrity of this important chemical compound, thereby supporting its application in research and industry.

References

Sources

The Naphthalenecarboxamide Scaffold: A Privileged Motif in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its rigid, planar, and lipophilic nature provides an ideal framework for the design of molecules that can engage with a diverse array of biological targets. When functionalized with a carboxamide moiety (-CONH-), the resulting naphthalenecarboxamide derivatives gain additional hydrogen bonding capabilities and structural diversity, leading to a broad spectrum of potent biological activities. This technical guide offers an in-depth exploration of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of naphthalenecarboxamide derivatives, providing field-proven insights into their mechanisms of action, quantitative data, and detailed experimental protocols to empower researchers in the quest for novel therapeutics.

Part 1: Anticancer Activity of Naphthalenecarboxamide Derivatives

Naphthalenecarboxamide derivatives have emerged as a prominent class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines. Their therapeutic potential stems from their ability to interfere with multiple, critical cellular processes involved in cancer progression, including cell signaling, DNA replication and repair, and cell division.

Mechanisms of Anticancer Action

The anticancer efficacy of naphthalenecarboxamide derivatives is often attributed to a variety of mechanisms, including the inhibition of key enzymes and disruption of fundamental cellular structures.

1. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling:

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Certain naphthalenecarboxamide derivatives have been identified as potent inhibitors of STAT3 phosphorylation and dimerization, which are essential steps for its activation and nuclear translocation.[1][2] By blocking the STAT3 pathway, these compounds can suppress the expression of downstream target genes involved in cell survival and proliferation, such as cyclin D1 and MMP9, ultimately leading to the inhibition of tumor growth and metastasis.[1]

2. DNA Intercalation and Topoisomerase Inhibition:

The planar aromatic naphthalene core is ideally suited for intercalation, the process of inserting between the base pairs of the DNA double helix.[3][4] This interaction can distort the DNA structure, interfering with replication and transcription, and ultimately triggering apoptotic cell death.[5] Furthermore, some naphthalimide derivatives, a related class of compounds, are known to inhibit topoisomerases I and II.[4][6] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition by naphthalenecarboxamide analogues leads to the accumulation of DNA strand breaks and subsequent cell death.

3. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[5][7]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected naphthalenecarboxamide and related naphthalene derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Naphthalenecarboxamide | Naphthalen-1-yloxyacetamide conjugate 5d | MCF-7 (Breast) | 2.33 | Aromatase Inhibition, Apoptosis Induction | [3] |

| Naphthalenecarboxamide | Naphthalen-1-yloxyacetamide conjugate 5e | MCF-7 (Breast) | 3.03 | Aromatase Inhibition, Apoptosis Induction | [3] |

| Naphthoylamide | Derivative 4D | Colorectal Cancer Cells | Not specified, but potent | STAT3 Phosphorylation Inhibition | [2] |

| Naphthalene-based | SMY002 | TNBC (Breast) | Not specified, but potent | STAT3 Inhibition | [1] |

| Naphthalene-based | PtL1 (Platinum complex) | A375 (Melanoma) | 0.48 ± 0.07 | Not specified | [8] |

| Naphthalene-based | PtL1 (Platinum complex) | H292 (Lung) | 0.83 ± 0.08 | Not specified | [8] |

Experimental Protocols

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This protocol provides a standardized method for assessing the cytotoxic effects of naphthalenecarboxamide derivatives on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.5 x 10³ cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the naphthalenecarboxamide derivative for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 492 nm.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine if a naphthalenecarboxamide derivative inhibits the activation of the STAT3 signaling pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. This protocol specifically looks for the phosphorylated (active) form of STAT3 (p-STAT3) and total STAT3.

-

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with the test compound and a known activator of the STAT3 pathway (e.g., a cytokine). After treatment, lyse the cells to release the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-